molecular formula C23H17N3OS2 B2844559 N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide CAS No. 307510-68-5

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide

Cat. No.: B2844559
CAS No.: 307510-68-5
M. Wt: 415.53
InChI Key: AQYUTQCAEPITCA-UHFFFAOYSA-N
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Description

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a thiazole ring, which is known for its bioactive properties, and a benzamide group, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Comparison with Similar Compounds

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide can be compared with other similar compounds, such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

These compounds share structural similarities with this compound but differ in their specific substituents and functional groups, which can influence their biological activities and applications

Biological Activity

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide (CAS No. 307510-68-5) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial, antifungal, anti-inflammatory, and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, and a benzamide moiety that enhances its stability and reactivity. The structural formula can be represented as follows:

N 4 5 diphenylthiazol 2 yl carbamothioyl benzamide\text{N 4 5 diphenylthiazol 2 yl carbamothioyl benzamide}

Antibacterial and Antifungal Properties

Research has indicated that this compound exhibits significant antibacterial and antifungal activities. A study conducted by Sapari et al. demonstrated that derivatives of carbamothioyl benzamides showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli64 µg/mL
CPseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineControl (pg/mL)Treatment (pg/mL)% Inhibition
TNF-α150050066.67
IL-6120040066.67
IL-1β100030070.00

Anticancer Activity

This compound has also shown potential as an anticancer agent. In a study focusing on various cancer cell lines, the compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value indicating significant potency .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Modulation of Cytokine Production : It appears to regulate the production of cytokines involved in inflammatory responses.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Inflammation : A model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with this compound significantly reduced inflammatory markers .
  • Cancer Research : In vivo studies demonstrated that administration of the compound reduced tumor size in xenograft models of breast cancer .

Properties

IUPAC Name

N-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS2/c27-21(18-14-8-3-9-15-18)25-22(28)26-23-24-19(16-10-4-1-5-11-16)20(29-23)17-12-6-2-7-13-17/h1-15H,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYUTQCAEPITCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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